N-(prop-2-en-1-yl)cyclopropanamine hydrochloride
Overview
Description
N-(prop-2-en-1-yl)cyclopropanamine hydrochloride (NPCAH) is a cyclopropyl derivative of amine hydrochloride that has been studied and used in a variety of scientific research applications. NPCAH has a molecular weight of 154.6 g/mol, a melting point of 81-82°C, and a solubility of 0.1 g/L in water. NPCAH is a colorless, odorless, and slightly hygroscopic solid. It is a versatile compound that has been used in a variety of research applications, including medicinal chemistry, organic synthesis, and biochemistry.
Scientific Research Applications
Heterocyclization Applications
- Synthesis of Thiazolidine Derivatives : N-(prop-2-en-1-yl)cyclopropanamine hydrochloride is involved in the cyclization of N-hetaryl-N′-(prop-2-en-1-yl)thioureas by the action of sulfuryl chloride, leading to the formation of 2-hetarylimino-5-chloromethylthiazolidine hydrochlorides. These compounds can be converted into free bases using aqueous sodium sulfite (Zborovskii et al., 2007).
Chemical Properties and Comparisons
- Association with N-Propylamine : Cyclopropylamine, which is structurally related to this compound, has been compared with n-propylamine, demonstrating differences in ring strain, acidity, and hydrogen bond strength (Wolff et al., 1988).
Catalytic Applications
- Mannich Reactions : Cyclopropenimine, a catalyst, has shown high reactivity in Mannich reactions involving glycine imines and N-Boc-aldimines, highlighting the potential application of related cyclopropylamine compounds in catalytic processes (Bandar & Lambert, 2013).
Pharmacological Research
LSD1 Inhibitors : Functionalized cyclopropanamine compounds, which include derivatives of N-(prop-2-en-1-yl)cyclopropanamine, have been studied as inhibitors of lysine-specific demethylase 1 (LSD1), with potential therapeutic applications in schizophrenia, Rett’s syndrome, and other conditions (Blass, 2016).
Anti-Amnesic Effects : A study investigating JO 1784, a compound structurally related to this compound, revealed potential anti-amnesic effects, contributing to research in cognitive impairment treatments (Earley et al., 1991).
Synthesis Techniques
Trans-2-Substituted Cyclopropylamines : Research has demonstrated the synthesis of trans-2-substituted cyclopropylamines from α-chloroaldehydes, highlighting the diverse synthetic pathways available for derivatives of N-(prop-2-en-1-yl)cyclopropanamine (West et al., 2019).
Angiotensin II Receptor Antagonists : 4-Aryl-N-(aryl)-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-thiazol-2-imines, structurally related to N-(prop-2-en-1-yl)cyclopropanamine, have been synthesized and studied for their potential as antihypertensive drugs (Drapak et al., 2019).
Analytical Applications
- Ion Chromatography Method : A study developed an ion chromatography method for determining cyclopropylamine, highlighting analytical techniques applicable to related compounds like N-(prop-2-en-1-yl)cyclopropanamine (Kothapalli et al., 2011).
properties
IUPAC Name |
N-prop-2-enylcyclopropanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N.ClH/c1-2-5-7-6-3-4-6;/h2,6-7H,1,3-5H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKIWTYRVRLUMSO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC1CC1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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